molecular formula C6H5Cl2N3O B7972988 2-Chloro-N-(6-chloropyridazin-3-yl)acetamide

2-Chloro-N-(6-chloropyridazin-3-yl)acetamide

Cat. No. B7972988
M. Wt: 206.03 g/mol
InChI Key: QROUOLWNIPAJQC-UHFFFAOYSA-N
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Patent
US07342014B2

Procedure details

3-Amino-6-chloropyridazine (10.4 g) was dissolved in N,N-dimethylformamide (200 ml), chloroacetyl chloride (7.48 ml) was added to the solution, and the mixture was stirred at room temperature for 1 hour. The solvent was distilled off under reduced pressure, and ethyl acetate and a saturated aqueous solution of sodium hydrogencarbonate were added to the residue. Solids deposited were collected by filtration and washed with ethyl acetate and water to obtain the title compound (9.39 g).
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.48 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.[Cl:9][CH2:10][C:11](Cl)=[O:12]>CN(C)C=O>[Cl:9][CH2:10][C:11]([NH:1][C:2]1[N:3]=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1)=[O:12]

Inputs

Step One
Name
Quantity
10.4 g
Type
reactant
Smiles
NC=1N=NC(=CC1)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
7.48 mL
Type
reactant
Smiles
ClCC(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure, and ethyl acetate
ADDITION
Type
ADDITION
Details
a saturated aqueous solution of sodium hydrogencarbonate were added to the residue
FILTRATION
Type
FILTRATION
Details
Solids deposited were collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate and water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC(=O)NC=1N=NC(=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9.39 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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